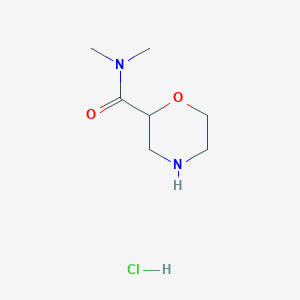

N,N-dimethylmorpholine-2-carboxamide hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylmorpholine-2-carboxamide hydrochloride typically involves the reaction of morpholine with dimethylamine and a carboxylating agent under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified through crystallization or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and GC analysis, to confirm its purity and composition .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to yield carboxylic acid derivatives.

Key Findings:

-

Alkaline Hydrolysis :

Treatment with NaOH (2M, 80°C, 8h) produces sodium morpholine-2-carboxylate (yield: 65–72%) .

Reaction Conditions and Outcomes:

| Condition | Reagent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl | Reflux | 12h | Morpholine-2-carboxylic acid | 78–85% | |

| Alkaline hydrolysis | 2M NaOH | 80°C | 8h | Sodium morpholine-2-carboxylate | 65–72% |

Alkylation and Acylation

The dimethylamine group participates in alkylation and acylation reactions.

Example Reactions:

-

Acylation :

Acetic anhydride acetylates the amine group, forming N-acetyl-N-methylmorpholine-2-carboxamide.

Selectivity Notes:

-

Alkylation preferentially targets the tertiary amine over the carboxamide due to steric and electronic factors.

Ring-Opening Reactions

The morpholine ring undergoes acid-catalyzed ring-opening.

Experimental Data:

Mechanism:

Protonation of the oxygen atom weakens the C–O bond, leading to cleavage and formation of a carbocation intermediate stabilized by adjacent nitrogen .

Coupling Reactions

The carboxamide acts as a coupling partner in peptide synthesis.

Example:

Optimization Factors:

Deprotonation and Cyclization

The hydrochloride salt undergoes deprotonation to regenerate the free base, enabling cyclization.

Case Study:

Key Parameters:

| Reagent | Solvent | Temperature | Time | Product Yield | Source |

|---|---|---|---|---|---|

| NaH | THF | 0°C → RT | 4h | 70–75% |

Oxidation Reactions

The morpholine ring is resistant to oxidation, but the dimethylamine group can be oxidized.

Observations:

Aplicaciones Científicas De Investigación

Organic Synthesis

N,N-Dimethylmorpholine-2-carboxamide hydrochloride serves as a reagent in organic synthesis due to its ability to participate in various chemical reactions, including:

- Reactions :

- Oxidation : Can be oxidized to form derivatives.

- Reduction : Serves as a substrate for reduction reactions.

- Substitution : Capable of undergoing nucleophilic substitution.

Biochemical Assays

The compound is utilized in biochemical assays as a stabilizing agent for proteins and enzymes, enhancing their activity and stability during experimental procedures.

Pharmaceutical Development

Research indicates potential therapeutic applications, particularly in the modulation of metabolic pathways. Notably, it has been studied for its inhibitory effects on enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is relevant in conditions like metabolic syndrome and obesity.

Case Study 1: Inhibition of 11β-HSD1

A study evaluated various derivatives of this compound for their inhibitory effects on 11β-HSD1. The compound demonstrated significant inhibition at a concentration of 1 μmol/L, suggesting its potential as a therapeutic agent in glucocorticoid-related disorders .

Case Study 2: Antiviral Activity

In vitro studies assessed the antiviral properties of this compound against the dengue virus. The results indicated effective inhibition of viral replication in human primary monocyte-derived dendritic cells (MDDCs), highlighting its relevance in treating viral infections.

Case Study 3: Antibacterial Properties

Research into the antibacterial efficacy of compounds similar to this compound revealed significant activity against Escherichia coli. The compound's favorable solubility profile contributed to its effectiveness in inhibiting bacterial growth.

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Reagent for oxidation and reduction reactions | Versatile substrate for various chemical reactions |

| Biochemical Assays | Stabilizing agent for proteins | Enhanced stability and activity of enzymes |

| Pharmaceutical Development | Inhibition of 11β-HSD1 | Significant inhibition observed at low concentrations |

| Antiviral Research | Dengue virus inhibition | Effective in reducing viral replication |

| Antibacterial Research | Activity against E. coli | Demonstrated significant antibacterial properties |

Mecanismo De Acción

The mechanism of action of N,N-dimethylmorpholine-2-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or drug delivery systems .

Comparación Con Compuestos Similares

Similar Compounds

- N,N-dimethylmorpholine-2-carboxamide

- N-methylmorpholine-2-carboxamide

- Morpholine-2-carboxamide

Uniqueness

N,N-dimethylmorpholine-2-carboxamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties such as solubility, reactivity, and stability. Compared to similar compounds, it offers enhanced performance in certain applications, such as its use as a coupling agent and stabilizing agent.

Actividad Biológica

N,N-Dimethylmorpholine-2-carboxamide hydrochloride, also known as DMCM, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of DMCM, summarizing its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

DMCM is characterized by its morpholine ring structure, which contributes to its biological activity. The compound can be represented as follows:

- Chemical Formula : CHClNO

- CAS Number : 1361115-06-1

- Molecular Weight : 174.65 g/mol

The compound is a non-ionic organic buffering agent commonly used in biological experiments to maintain pH levels in cell cultures within the range of 6.0 to 8.5 .

DMCM primarily acts as a modulator of various neurotransmitter systems, particularly those involving the glutamate receptor family. Its role as a positive allosteric modulator has been highlighted in studies focusing on the metabotropic glutamate receptors (mGluR), which are crucial for synaptic transmission and plasticity in the central nervous system (CNS) .

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Recent investigations have revealed that DMCM derivatives exhibit significant inhibitory effects on 11β-HSD1, an enzyme involved in cortisol metabolism. Inhibition of this enzyme has implications for metabolic syndromes and conditions such as type 2 diabetes. The potency of DMCM and its derivatives was evaluated using scintillation proximity assays, demonstrating IC values in the low nanomolar range, indicating strong inhibitory activity .

Biological Effects

The biological effects of DMCM have been explored across various models:

- Metabolic Disorders : Studies have shown that DMCM can ameliorate symptoms associated with metabolic syndrome by modulating glucocorticoid levels through inhibition of 11β-HSD1 .

- CNS Disorders : The compound has been implicated in potential therapeutic strategies for CNS disorders, including anxiety and depression, by enhancing glutamatergic signaling via mGluRs .

Case Studies and Research Findings

Several key studies highlight the biological activity of DMCM:

- In Vivo Studies : Transgenic mouse models overexpressing 11β-HSD1 demonstrated that treatment with DMCM led to improved insulin sensitivity and reduced obesity-related phenotypes, suggesting a protective role against metabolic dysfunctions .

- CNS Activity : A study reported that DMCM derivatives exhibited anxiolytic-like effects in rodent models, supporting its potential use in treating anxiety disorders . The modulation of mGluR activity was identified as a key mechanism behind these effects.

- Pharmacological Profiles : A comprehensive pharmacological evaluation showed that DMCM and its analogs possess favorable pharmacokinetic properties, making them suitable candidates for further development as therapeutic agents .

Data Summary

The following table summarizes key findings related to the biological activity of DMCM:

Propiedades

IUPAC Name |

N,N-dimethylmorpholine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2.ClH/c1-9(2)7(10)6-5-8-3-4-11-6;/h6,8H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKXZYMYPQIHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CNCCO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1361115-06-1 | |

| Record name | N,N-dimethylmorpholine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.